6-[5-(4-methoxy-2,5-dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
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Overview
Description
The compound 6-[5-(4-methoxy-2,5-dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine is a complex chemical structure with unique features that make it highly valuable in various scientific fields
Preparation Methods
Synthetic Routes
The synthesis of 6-[5-(4-methoxy-2,5-dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine typically involves a multi-step process, including:
Formation of the octahydropyrrolo[3,4-c]pyrrole core through cyclization reactions.
Introduction of the 4-methoxy-2,5-dimethylbenzenesulfonyl group via sulfonation reactions.
Coupling with the purine moiety under specific conditions to ensure the correct orientation and binding.
Industrial Production Methods
Industrial-scale production demands optimization of these synthetic steps to ensure yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation at the methoxy group, yielding quinone derivatives.
Reduction: : The sulfonyl group can be reduced to form sulfide analogs.
Substitution: : The methyl and methoxy groups can be targeted for substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate.
Reducing agents such as lithium aluminum hydride.
Substitution reactions can be facilitated using halogenating agents and nucleophiles under controlled conditions.
Major Products
Scientific Research Applications
Chemistry
In organic chemistry, this compound serves as a building block for synthesizing complex molecules and materials with advanced functionalities.
Biology
Biologically, it may act as a biochemical probe for studying cellular processes and molecular interactions, thanks to its diverse functional groups.
Medicine
Medically, it could be a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors involved in diseases like cancer and neurodegenerative disorders.
Industry
In the industry, the compound's stability and reactivity make it suitable for material science applications, including the development of new polymers and catalysts.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets within biological systems. It binds to enzymes or receptors, modulating their activity through mechanisms such as competitive inhibition or allosteric modulation. Key pathways involved might include signal transduction cascades and metabolic pathways, where the compound either inhibits or activates critical nodes.
Comparison with Similar Compounds
Similar Compounds
6-[5-(4-hydroxy-2,5-dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
6-[5-(4-chloro-2,5-dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
Uniqueness
What sets 6-[5-(4-methoxy-2,5-dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine apart from its peers is its specific methoxy group, which can influence its reactivity, binding affinity, and overall bioactivity, making it a more versatile and potent compound for various applications.
Properties
IUPAC Name |
6-[5-(4-methoxy-2,5-dimethylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methylpurine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3S/c1-13-6-18(14(2)5-17(13)30-4)31(28,29)27-9-15-7-26(8-16(15)10-27)21-19-20(22-11-23-21)25(3)12-24-19/h5-6,11-12,15-16H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJVHUVJSCQEEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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